
methyl N-(3-methylhex-5-en-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-methylhex-5-en-3-yl)carbamate is a chemical compound with the molecular formula C11H21NO2. It is a carbamate ester, which is a class of compounds known for their diverse applications in various fields, including agriculture, medicine, and industry. Carbamates are often used as pesticides, fungicides, and pharmaceuticals due to their ability to inhibit certain enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3-methylhex-5-en-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of an appropriate amine with methyl chloroformate under controlled conditions. The reaction typically proceeds as follows:
Starting Materials: 3-methylhex-5-en-3-amine and methyl chloroformate.
Reaction Conditions: The reaction is carried out in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C.
Procedure: The amine is added to the solvent, followed by the slow addition of methyl chloroformate. The reaction mixture is stirred for several hours until completion.
Workup: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-methylhex-5-en-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Methyl N-(3-methylhex-5-en-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamate derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drugs with carbamate functionality.
Industry: Utilized in the production of pesticides and fungicides due to its ability to inhibit certain enzymes in pests and fungi.
Mechanism of Action
The mechanism of action of methyl N-(3-methylhex-5-en-3-yl)carbamate involves the inhibition of enzymes, particularly acetylcholinesterase. The carbamate group interacts with the active site of the enzyme, forming a stable carbamoyl-enzyme complex. This inhibits the enzyme’s activity, leading to the accumulation of acetylcholine in the synaptic cleft, which can disrupt normal nerve function.
Comparison with Similar Compounds
Similar Compounds
Pyraclostrobin: A carbamate ester used as a fungicide.
Methyl 5-[(RS)-α-hydroxybenzyl]-1H-benzimidazole-2-carbamate: A compound with similar carbamate functionality used in pharmaceuticals.
Uniqueness
Methyl N-(3-methylhex-5-en-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase makes it valuable in both agricultural and pharmaceutical applications. Compared to other carbamates, it may offer different reactivity and selectivity in chemical reactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
methyl N-(3-methylhex-5-en-3-yl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-7-9(3,6-2)10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
InChI Key |
AJWCRTLZAYLVOG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC=C)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



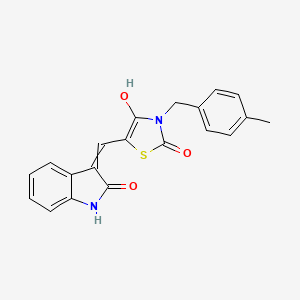
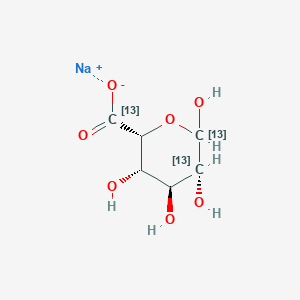

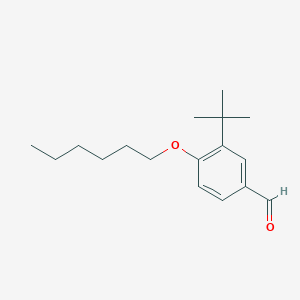
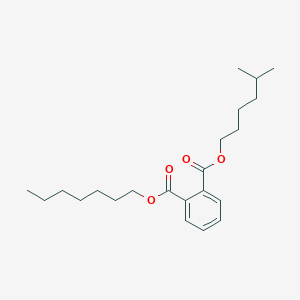
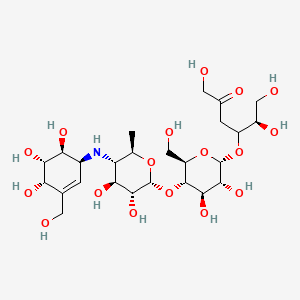
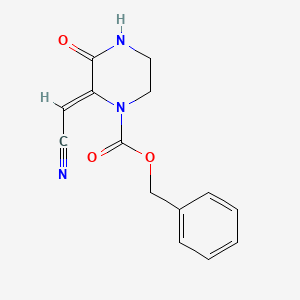
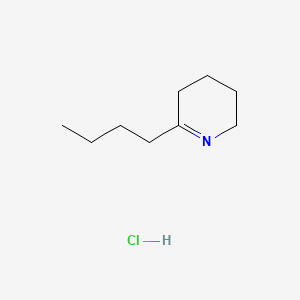

![Methyl 2-methylsulfonyl-7-thiophen-3-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13855913.png)
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)

![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)
